N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide
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Overview
Description
N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of an isothiocyanate group attached to a thiazole ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide typically involves the reaction of 2-aminothiazole with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of thioureas or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Thioureas and other substituted derivatives.
Scientific Research Applications
N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide is primarily attributed to its isothiocyanate group, which can react with nucleophiles such as amino acids, proteins, and enzymes. This reactivity allows the compound to modify biological molecules, potentially leading to changes in their function and activity. The thiazole ring may also contribute to the compound’s biological activity by interacting with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-mesitylacetamide
- N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Uniqueness
N-[4-(Isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the isothiocyanate group makes it particularly useful for biochemical applications, while the thiazole ring provides additional stability and potential for interaction with biological targets.
Properties
IUPAC Name |
N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS2/c1-6(12)11(2)8-10-7(4-14-8)3-9-5-13/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCNQWINWREWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=NC(=CS1)CN=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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